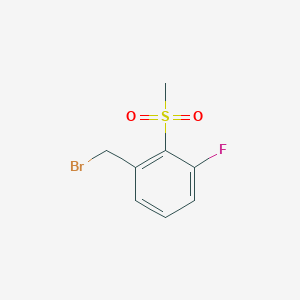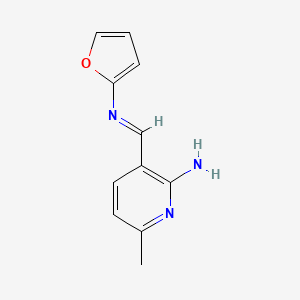
3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine is a heterocyclic compound that features both furan and pyridine rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the furan ring, known for its biological activity, combined with the pyridine ring, which is a common scaffold in pharmaceuticals, makes this compound a promising candidate for drug development and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine typically involves the condensation of 2-amino-6-methylpyridine with furan-2-carbaldehyde. This reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction can be represented as follows:
2-amino-6-methylpyridine+furan-2-carbaldehyde→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols.
Análisis De Reacciones Químicas
Types of Reactions
3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-((Furan-2-ylmethyl)amino)-6-methylpyridin-2-amine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to the biological activity of the furan ring.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan ring is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of inflammatory pathways. The pyridine ring may also contribute to the compound’s activity by enhancing its binding affinity to target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of 3-((Furan-2-ylimino)methyl)-6-methylpyridin-2-amine.
2-Amino-6-methylpyridine: Another precursor used in the synthesis.
3-((Furan-2-ylimino)methyl)pyridine: A similar compound lacking the methyl group on the pyridine ring.
Uniqueness
This compound is unique due to the presence of both the furan and pyridine rings, which confer distinct chemical and biological properties. The combination of these two rings in a single molecule enhances its potential for diverse applications in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C11H11N3O |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
3-[(E)-furan-2-yliminomethyl]-6-methylpyridin-2-amine |
InChI |
InChI=1S/C11H11N3O/c1-8-4-5-9(11(12)14-8)7-13-10-3-2-6-15-10/h2-7H,1H3,(H2,12,14)/b13-7+ |
Clave InChI |
LQMKAXRBQQMLLS-NTUHNPAUSA-N |
SMILES isomérico |
CC1=NC(=C(C=C1)/C=N/C2=CC=CO2)N |
SMILES canónico |
CC1=NC(=C(C=C1)C=NC2=CC=CO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


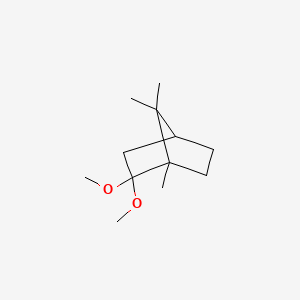
![2-Bromobenzo[d]oxazole-5-carboxamide](/img/structure/B12854899.png)

![4-Methyl-3-{[(3-methyloxetan-3-yl)methyl]amino}pentan-1-ol](/img/structure/B12854907.png)
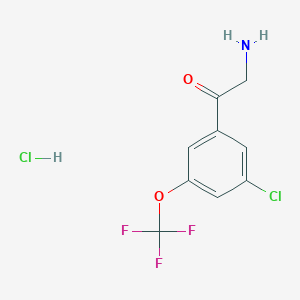
![2,7a-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12854910.png)
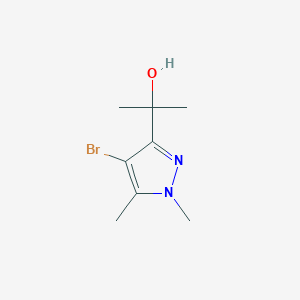

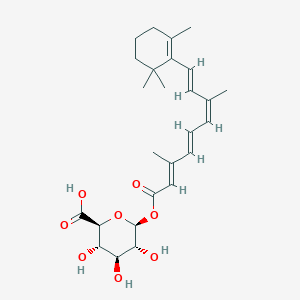
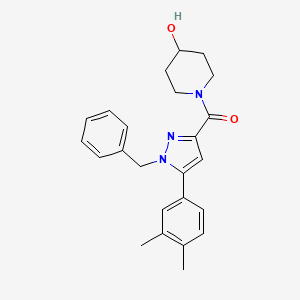
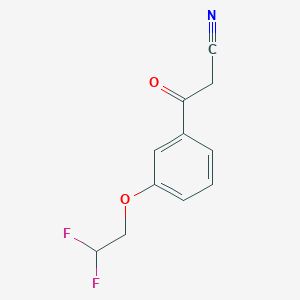
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12854960.png)

